3-Bromo-1,1-diethoxypropane

Description

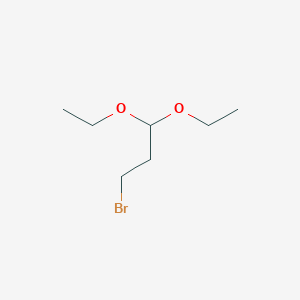

3-Bromo-1,1-diethoxypropane (CAS 3400-55-3) is a brominated acetal with the molecular formula C₇H₁₅BrO₂ and a molecular weight of 223.10 g/mol (estimated). It is structurally characterized by a propane backbone with a bromine atom at the third carbon and two ethoxy groups (-OCH₂CH₃) at the first carbon. This compound serves as a versatile alkylating agent and acetal-protected aldehyde precursor in organic synthesis . Its applications include:

Propriétés

IUPAC Name |

3-bromo-1,1-diethoxypropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrO2/c1-3-9-7(5-6-8)10-4-2/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRZTAVFOUGFBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCBr)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Bromo-1,1-diethoxypropane can be synthesized through the bromination of 1,1-diethoxypropane. The reaction typically involves the use of bromine (Br2) or a bromine-containing reagent under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a low temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the production efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-1,1-diethoxypropane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Nucleophilic Substitution: The major products are the corresponding substituted compounds, such as 1,1-diethoxy-3-hydroxypropane.

Elimination Reactions: The major products are alkenes, such as 1,1-diethoxypropene.

Oxidation and Reduction: The products vary depending on the specific reaction conditions but can include alcohols, aldehydes, or carboxylic acids.

Applications De Recherche Scientifique

3-Bromo-1,1-diethoxypropane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It serves as a building block in the synthesis of potential drug candidates.

Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mécanisme D'action

The mechanism of action of 3-Bromo-1,1-diethoxypropane involves its reactivity as a brominated compound. The bromine atom is highly reactive and can participate in various chemical reactions, such as nucleophilic substitution and elimination. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

3-Bromo-1,1-dimethoxypropane (CAS 36255-44-4)

- Molecular formula : C₅H₁₁BrO₂; Molecular weight : 183.05 g/mol .

- Structural difference : Methoxy (-OCH₃) groups replace ethoxy groups.

- Reactivity :

- Applications : Similar use as a protecting group in aldehyde synthesis but preferred for reactions requiring shorter alkoxy chains .

Table 1: Physical Properties Comparison

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |

|---|---|---|---|

| 3-Bromo-1,1-diethoxypropane | 223.10 | >200* | Alkylation, conjugate synthesis |

| 3-Bromo-1,1-dimethoxypropane | 183.05 | 183–185 | Aldehyde protection, SN2 reactions |

*Estimated based on analog data.

Positional Isomers: 2-Bromo-1,1-diethoxypropane (CAS 3400-55-3)

Fluorinated Analogs

a) 1-Bromo-3,3-diethoxy-1,1-difluoropropane (CAS N/A)

- Molecular formula : C₇H₁₃BrF₂O₂; Molecular weight : 247.08 g/mol .

- Key differences: Two fluorine atoms at C1 increase electronegativity and stability. Reduced reactivity in hydrolysis compared to non-fluorinated analogs.

- Applications : Specialized in fluorinated drug intermediates or agrochemicals .

b) 3-Bromo-1,1,1-trifluoropropane (CAS 460-32-2)

Bicyclic Brominated Compounds

- Example: 3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane-2-one

- Structural difference : Rigid bicyclic framework with bromine and ketone groups.

- Applications: Limited due to safety concerns; banned in fragrances pending toxicity data .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.